Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone
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Overview
Description
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone is a complex organic compound known for its unique chemical structure and properties This compound features a phenyl group attached to a methanone moiety, with a tribromomethanesulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the tribromomethanesulfonyl chloride. This intermediate is then reacted with a phenylmethanone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include bromine, sulfur dioxide, and chlorinating agents. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with other organic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Scientific Research Applications
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in modifying biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone involves its ability to interact with various molecular targets through its reactive functional groups. The tribromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function and activity. This reactivity is exploited in designing inhibitors and probes for studying biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl[3-(dibromomethanesulfonyl)phenyl]methanone
- Phenyl[3-(trifluoromethanesulfonyl)phenyl]methanone
- Phenyl[3-(chloromethanesulfonyl)phenyl]methanone
Uniqueness
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its analogs. The tribromomethanesulfonyl group enhances its ability to participate in substitution and condensation reactions, making it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
921759-14-0 |
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Molecular Formula |
C14H9Br3O3S |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
phenyl-[3-(tribromomethylsulfonyl)phenyl]methanone |
InChI |
InChI=1S/C14H9Br3O3S/c15-14(16,17)21(19,20)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
InChI Key |
CXHKYTQSIXZHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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